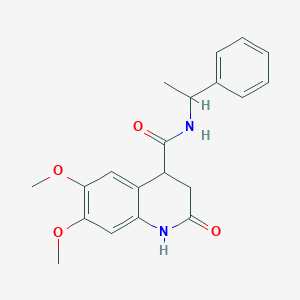![molecular formula C21H19N3O B4419081 1-BENZYL-4-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE](/img/structure/B4419081.png)
1-BENZYL-4-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE
概要
説明
1-BENZYL-4-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE is a complex organic compound featuring a benzimidazole core, a pyrrolidinone ring, and a propargyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-4-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE typically involves multi-step organic reactions. The final step involves the formation of the pyrrolidinone ring under controlled conditions, often using a base-catalyzed cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions: 1-BENZYL-4-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-BENZYL-4-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-BENZYL-4-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzyme active sites, inhibiting their activity. The propargyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
類似化合物との比較
1-Benzyl-1H-pyrazole-4-carboxylic acid: Shares the benzyl group but differs in the core structure, leading to different reactivity and applications.
1-Benzyl-1H-1,2,3-triazole derivatives: Similar in having a benzyl group and a nitrogen-containing ring but differ in the type of heterocycle and functional groups.
Uniqueness: 1-BENZYL-4-[1-(2-PROPYNYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE is unique due to its combination of a benzimidazole core, a propargyl group, and a pyrrolidinone ring. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for various research applications .
特性
IUPAC Name |
1-benzyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-2-12-24-19-11-7-6-10-18(19)22-21(24)17-13-20(25)23(15-17)14-16-8-4-3-5-9-16/h1,3-11,17H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGDDZJSTUITAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


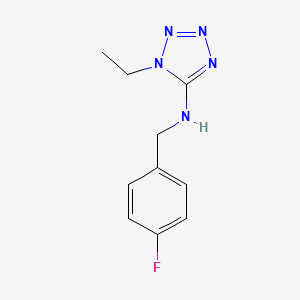
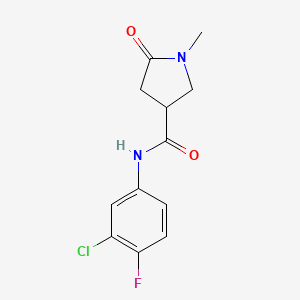
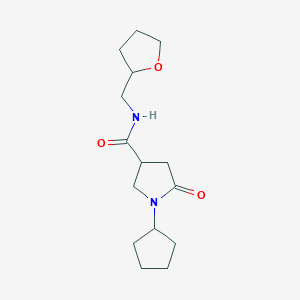
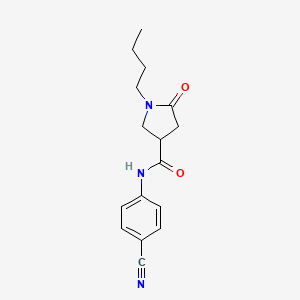
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylpropanamide](/img/structure/B4419021.png)
![3-METHYL-2-[(2-OXOTETRAHYDRO-3-FURANYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4419032.png)
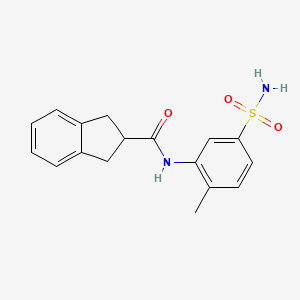
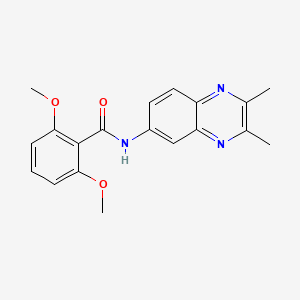
![2-[(3-cyano-4-pyridin-3-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4419059.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4419073.png)
![3-(3-chlorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4419093.png)
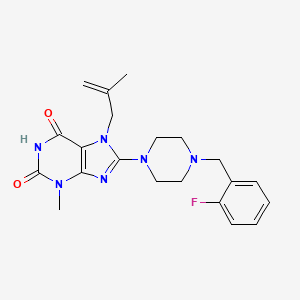
![isopropyl [1-(4-butoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4419101.png)
